molecular formula C15H13N3O5S B11801167 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11801167
M. Wt: 347.3 g/mol
InChI Key: MWDROJCUWMKBLZ-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitro and ethoxy groups on the phenyl ring, along with the carboxylic acid functionality, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the condensation of 4-ethoxy-3-nitrobenzaldehyde with 2-aminothiazole under acidic conditions to form the imidazo[2,1-b]thiazole core. This is followed by methylation and carboxylation steps to introduce the methyl and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[2,1-b]thiazole core can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the combination of functional groups that provide a balance of solubility, reactivity, and biological activity. The presence of both nitro and ethoxy groups on the phenyl ring, along with the carboxylic acid functionality, makes it a versatile molecule for various applications .

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

6-(4-ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C15H13N3O5S/c1-3-23-12-5-4-9(6-11(12)18(21)22)10-7-17-8(2)13(14(19)20)24-15(17)16-10/h4-7H,3H2,1-2H3,(H,19,20)

InChI Key

MWDROJCUWMKBLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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